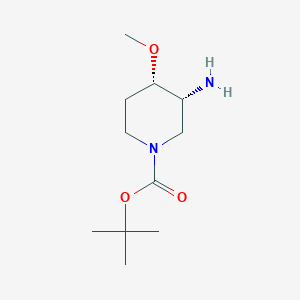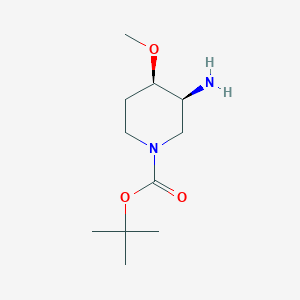
3-Hydroxy-3,3-diphenylpropanamide, 97%
Übersicht
Beschreibung
3-Hydroxy-3,3-diphenylpropanamide, commonly referred to as 3-HDP, is a synthetic compound with a wide range of applications in the scientific research field. It is a white, crystalline solid with a melting point of 128°C, and is soluble in water, methanol, and other polar solvents. 3-HDP is used as a reactant in various chemical synthesis processes, as a reagent in biochemical assays, and as a starting material for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
3-HDP has a variety of applications in scientific research. It is used as a reactant in various chemical synthesis processes, such as the synthesis of aldehydes, amines, and other compounds. It is also used as a reagent in biochemical assays, such as enzyme assays and immunoassays. Additionally, it is used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
3-HDP acts as an inhibitor of enzymes, specifically those involved in the metabolism of fatty acids and other compounds. It binds to the active site of the enzyme, blocking its activity and preventing the substrate from binding. In this way, it can be used to regulate metabolic pathways and control the production of various compounds.
Biochemical and Physiological Effects
3-HDP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the enzymes involved in fatty acid metabolism, leading to decreased levels of fatty acids in the body. Additionally, it has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Laboratory Experiments
3-HDP has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it is stable and has a long shelf life, making it ideal for long-term storage. However, it can be toxic in high concentrations, so it should be handled with caution.
Zukünftige Richtungen
There are a variety of potential future directions for 3-HDP. One potential direction is to further explore its effects on fatty acid metabolism and its potential use as an inhibitor of enzymes involved in this process. Additionally, further research could be done on its potential to reduce inflammation and oxidative stress, as well as its potential use in cancer therapy. Furthermore, its potential use in the synthesis of other compounds, such as pharmaceuticals and agrochemicals, could be explored. Finally, its potential use as a starting material for the synthesis of other compounds could be further investigated.
Synthesemethoden
3-HDP is synthesized from 3-hydroxy-3-phenylpropanal and aniline in a two-step reaction. In the first step, the aldehyde is reacted with aniline in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This reaction produces a Schiff base, which is then reduced to 3-HDP in the second step using a reducing agent, such as sodium borohydride or lithium aluminum hydride.
Eigenschaften
IUPAC Name |
3-hydroxy-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(17)11-15(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,18H,11H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSAWBDBYBHAQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)N)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200009 | |
| Record name | Hydracrylamide, 3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydracrylamide, 3,3-diphenyl- | |
CAS RN |
52042-99-6 | |
| Record name | beta-Hydroxy-beta-phenylbenzenepropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052042996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Diphenylhydracrylamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79426 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydracrylamide, 3,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-HYDROXY-.BETA.-PHENYLBENZENEPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CT586M0PZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate; 95%](/img/structure/B6351812.png)




![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)

![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)

amine hydrobromide; 95%](/img/structure/B6351887.png)
amine hydrobromide; 95%](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)